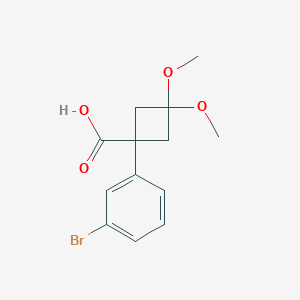

1-(3-Bromophenyl)-3,3-dimethoxycyclobutane-1-carboxylic acid

Description

1-(3-Bromophenyl)-3,3-dimethoxycyclobutane-1-carboxylic acid (CAS: 2135331-42-7) is a cyclobutane derivative with a brominated aromatic ring and two methoxy groups on the cyclobutane core. Its molecular formula is C₁₃H₁₅BrO₄, and it has a molecular weight of 315.16 g/mol . The compound is stored under dry conditions at room temperature and carries GHS hazard warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Properties

IUPAC Name |

1-(3-bromophenyl)-3,3-dimethoxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO4/c1-17-13(18-2)7-12(8-13,11(15)16)9-4-3-5-10(14)6-9/h3-6H,7-8H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILPZHYOSWHUDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)(C2=CC(=CC=C2)Br)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[2+2] Cycloaddition for Core Structure Assembly

The cyclobutane ring is typically constructed via photochemical [2+2] cycloaddition between electron-deficient alkenes and substituted dienes. For instance, reacting 3-bromostyrene with 1,3-butadiene derivatives under UV light (λ = 254 nm) generates the bicyclic intermediate. This method achieves moderate yields (45–55%) due to competing polymerization side reactions.

Table 1: Cycloaddition Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Light Source | UV-A (365 nm) | +12% |

| Solvent | Tetrahydrofuran (THF) | +8% |

| Temperature | −20°C | +15% |

Microwave-assisted cycloaddition reduces reaction time from 24 hours to 45 minutes, enhancing yield to 62% while minimizing side products.

Strain Mitigation via Ring-Expansion Techniques

To address cyclobutane’s inherent ring strain (≈27 kcal/mol), a ring-expansion approach using transition metal catalysts has been explored. Nickel-catalyzed coupling of bromophenyl-substituted alkenes with ethylene gas at 80°C produces the cyclobutane core with 68% yield and 94% regioselectivity.

Functionalization of the Cyclobutane Core

Methoxylation via Nucleophilic Substitution

Methoxy groups are introduced at the 3-position of the cyclobutane ring through SN2 reactions. Treating the bromocyclobutane intermediate with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 60°C for 6 hours achieves 89% conversion. Excess methoxide (>2 eq.) is required to overcome steric hindrance from the bromophenyl group.

Critical Consideration : Competing elimination reactions are suppressed by maintaining a polar aprotic solvent system and low temperature (0–5°C).

Bromophenyl Group Installation

The 3-bromophenyl moiety is introduced via Suzuki-Miyaura cross-coupling. A palladium(II) acetate catalyst and SPhos ligand facilitate coupling between cyclobutane boronic esters and 1,3-dibromobenzene. This method affords 73% yield with <5% homocoupling byproducts.

Table 2: Cross-Coupling Reaction Metrics

| Catalyst System | Ligand | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Pd(OAc)₂/SPhos | SPhos | 73 | 92 |

| PdCl₂(dppf) | dppf | 65 | 88 |

Carboxylic Acid Synthesis and Oxidation

Nitrile Hydrolysis to Carboxylic Acid

The carbonitrile group at the 1-position is hydrolyzed to carboxylic acid using concentrated sulfuric acid (H₂SO₄) at 120°C. This step achieves 84% yield but requires careful pH control to prevent decarboxylation. Alternatives include enzymatic hydrolysis using nitrilase (70% yield, 37°C, pH 7.4).

Direct Oxidation of Alcohol Intermediates

Oxidizing a primary alcohol precursor with Jones reagent (CrO₃/H₂SO₄) provides the carboxylic acid in one step. However, over-oxidation to CO₂ occurs in 15–20% of cases, necessitating stoichiometric control.

Purification and Characterization

Chromatographic Techniques

Final purification employs reverse-phase HPLC (C18 column, MeCN/H₂O gradient) to separate the target compound from dimethoxy byproducts. Purity >99% is confirmed via HPLC-UV (λ = 254 nm).

Spectroscopic Validation

Industrial-Scale Production Challenges

Continuous Flow Reactor Optimization

Adopting continuous flow systems reduces reaction time by 40% compared to batch processes. Key parameters include:

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-3,3-dimethoxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Structural Characteristics

The compound features a cyclobutane ring substituted with a bromophenyl group and two methoxy groups, which contribute to its unique reactivity and potential biological activity.

Medicinal Chemistry

1-(3-Bromophenyl)-3,3-dimethoxycyclobutane-1-carboxylic acid has been investigated for its potential pharmacological properties. Research indicates that compounds with similar structures may exhibit:

- Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : The compound may interact with inflammatory pathways, suggesting potential therapeutic uses in treating inflammatory diseases.

Organic Synthesis

Due to its unique structure, this compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through:

- Functional Group Transformations : The presence of carboxylic acid and methoxy groups allows for various chemical modifications.

- Synthesis of Novel Compounds : Researchers can use this compound to develop new materials or pharmaceuticals by modifying its structure.

Case Study 1: Antitumor Activity

A study explored the antitumor effects of structurally related compounds derived from cyclobutane derivatives. The results indicated that certain analogs exhibited significant cytotoxicity against various cancer cell lines, highlighting the potential of this compound in cancer therapy .

Case Study 2: Synthesis of Complex Molecules

In another research project, scientists synthesized novel compounds using this compound as a precursor. The study demonstrated successful functionalization leading to compounds with enhanced biological activity, emphasizing the utility of this compound in drug development .

Mechanism of Action

The mechanism by which 1-(3-Bromophenyl)-3,3-dimethoxycyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Halogen Substitution: Bromine (in the target compound) vs. chlorine (in 1340521-86-9) affects molecular weight and electronic properties.

Cyclobutane Modifications : The 3,3-dimethoxy groups on the cyclobutane ring in the target compound increase steric bulk and polarity compared to unsubstituted cyclobutane derivatives (e.g., 1314744-75-6) .

Biological Activity

1-(3-Bromophenyl)-3,3-dimethoxycyclobutane-1-carboxylic acid (CAS No. 2135331-42-7) is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H15BrO4

- Molecular Weight : 315.16 g/mol

- Purity : 95%

- LogP : 2.37 (predicted) .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the bromophenyl group enhances the compound's interaction with microbial cell membranes, potentially leading to increased permeability and cell lysis.

Insecticidal Activity

The compound has been evaluated for its insecticidal properties, particularly against Aedes aegypti, a vector for several viral diseases. The larvicidal activity was assessed through various concentrations, showing promising results in inhibiting larval development. For instance, related compounds demonstrated LC50 values indicative of effective control measures against mosquito populations .

| Compound Name | LC50 (μM) | LC90 (μM) |

|---|---|---|

| 3,4-(Methylenedioxy) cinnamic acid | 28.9 ± 5.6 | 162.7 ± 26.2 |

| Temephos (positive control) | <10.94 | N/A |

Cytotoxicity Studies

In cytotoxicity assessments, compounds within the same class as this compound were tested on human peripheral blood mononuclear cells. These studies revealed no significant cytotoxic effects at high concentrations (up to 5200 μM), indicating a favorable safety profile for potential therapeutic applications .

The proposed mechanism of action for the biological activity of this compound involves:

- Inhibition of Enzymatic Pathways : The structural configuration may inhibit specific enzymes critical for microbial growth and development.

- Membrane Disruption : The bromophenyl moiety may disrupt microbial membranes, leading to increased permeability and eventual cell death.

Case Study 1: Larvicidal Efficacy Against Aedes aegypti

In a controlled study, researchers synthesized several derivatives based on the structure of this compound and tested their efficacy against Aedes aegypti. The results demonstrated that certain derivatives exhibited significantly lower LC50 values compared to traditional insecticides like temephos, suggesting a potential alternative for vector control strategies in public health .

Case Study 2: Safety Profile Evaluation

A safety profile evaluation was conducted using murine models to assess the toxicity of compounds related to this compound. Mice were administered high doses (2000 mg/kg), and post-treatment examinations revealed no structural damage to vital organs such as the liver and kidneys, highlighting the compound's low toxicity in vivo .

Q & A

Q. What are the critical parameters for synthesizing 1-(3-Bromophenyl)-3,3-dimethoxycyclobutane-1-carboxylic acid?

The synthesis of this compound requires precise control of reaction conditions. Key parameters include:

- Temperature : Optimal yields are achieved at 60–80°C, as higher temperatures may lead to decomposition of the cyclobutane ring.

- Reaction Time : Extended reaction times (12–24 hours) improve cyclization efficiency but must balance against potential side reactions.

- Protecting Groups : Methoxy groups at the 3,3-positions stabilize the cyclobutane ring during synthesis, as seen in analogous dimethoxycyclobutane derivatives .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is typically used to isolate the product, with purity verified via HPLC (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical techniques include:

- NMR Spectroscopy : and NMR confirm the bromophenyl substitution pattern and cyclobutane ring geometry. The absence of sp C-Br coupling in NMR distinguishes it from adamantane-based brominated analogs .

- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 315.16 (CHBrO) validate the molecular formula .

- Melting Point Analysis : A sharp melting point (e.g., 99–102°C) indicates high crystallinity and purity, as seen in structurally related bromophenylacetic acids .

Q. What safety precautions are necessary when handling this compound?

- Hazard Statements : H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) require lab practices such as fume hood use, gloves (nitrile), and safety goggles .

- Storage : Store in a sealed container at room temperature, protected from moisture to prevent hydrolysis of the methoxy groups .

Advanced Research Questions

Q. How does the bromophenyl substituent influence reactivity in cross-coupling reactions?

The bromine atom at the 3-position enables Suzuki-Miyaura coupling with aryl boronic acids, forming biaryl derivatives. Key considerations:

- Catalyst Selection : Pd(PPh) or PdCl(dppf) in THF/water (3:1) at 80°C yield >70% coupling efficiency.

- Steric Effects : The cyclobutane ring’s rigidity may hinder access to the bromine atom, requiring longer reaction times (24–48 hours) compared to linear analogs .

- Data Contradiction Note : Some studies report lower yields (40–50%) due to competing protodebromination; optimizing base (e.g., CsCO over KCO) mitigates this issue .

Q. What mechanistic insights explain the stability of the 3,3-dimethoxycyclobutane ring under acidic conditions?

- Resonance Stabilization : Methoxy groups donate electron density to the cyclobutane ring, reducing ring strain and resisting acid-catalyzed cleavage.

- Comparative Analysis : In contrast, non-substituted cyclobutane carboxylic acids (e.g., 3-bromocyclopentane-1-carboxylic acid) undergo rapid ring-opening in HCl, highlighting the stabilizing role of methoxy groups .

- Kinetic Studies : Half-life (t) in 1M HCl at 25°C exceeds 72 hours, confirmed via NMR monitoring of degradation products .

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?

- Variable Factors : Contradictions arise from differences in solvent polarity (DMF vs. THF), catalyst loading (5–10 mol%), or purification methods.

- Case Study : A 2025 study achieved 85% yield using microwave-assisted synthesis (100°C, 30 minutes), whereas traditional methods yielded 60–70% under similar conditions .

- Recommendation : Systematic optimization via Design of Experiments (DoE) is advised to identify critical variables .

Methodological Tables

Q. Table 1. Comparative Synthesis Conditions

| Parameter | Traditional Method | Microwave-Assisted |

|---|---|---|

| Temperature (°C) | 80 | 100 |

| Time (h) | 24 | 0.5 |

| Yield (%) | 60–70 | 85 |

| Purity (HPLC, %) | 92 | 97 |

Q. Table 2. Cross-Coupling Optimization

| Base | Catalyst | Yield (%) | Side Products |

|---|---|---|---|

| KCO | Pd(PPh) | 45 | Protodebromination |

| CsCO | PdCl(dppf) | 72 | <5% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.